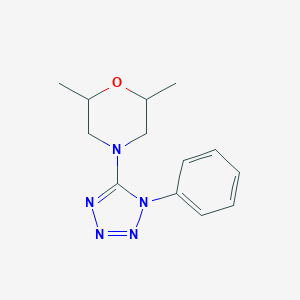
1-(Phenoxyacetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenoxyacetyl)piperidine, also known as PAPP, is a chemical compound that has been used in scientific research for various purposes. It is a piperidine derivative that has shown potential in the field of neuroscience due to its ability to act as a modulator of neurotransmitter release. In
Mecanismo De Acción
1-(Phenoxyacetyl)piperidine acts as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This results in an increase in the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. 1-(Phenoxyacetyl)piperidine also acts on the GABAergic system, enhancing the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(Phenoxyacetyl)piperidine has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to enhance the rewarding effects of drugs such as cocaine and amphetamine. 1-(Phenoxyacetyl)piperidine has also been shown to modulate the release of stress hormones such as corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Phenoxyacetyl)piperidine in lab experiments is its ability to modulate neurotransmitter release, making it useful in the study of various neurological disorders. However, its effects on the GABAergic system may limit its use in certain experiments. Additionally, the purity of the final product is crucial for its use in scientific research, which can be challenging to achieve.
Direcciones Futuras
There are several future directions for the use of 1-(Phenoxyacetyl)piperidine in scientific research. One potential application is in the study of drug addiction and the effects of drugs on the brain. 1-(Phenoxyacetyl)piperidine may also have potential in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in these areas.
Conclusion
In conclusion, 1-(Phenoxyacetyl)piperidine is a chemical compound that has shown potential in the field of neuroscience due to its ability to modulate neurotransmitter release. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further studies are needed to determine the full potential of 1-(Phenoxyacetyl)piperidine in scientific research.
Métodos De Síntesis
The synthesis of 1-(Phenoxyacetyl)piperidine involves the reaction of phenoxyacetic acid with piperidine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
1-(Phenoxyacetyl)piperidine has been used in various scientific research studies. One of its primary applications is in the field of neuroscience, where it has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. 1-(Phenoxyacetyl)piperidine has also been used in the study of drug addiction and the effects of drugs on the brain.
Propiedades
Nombre del producto |
1-(Phenoxyacetyl)piperidine |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-phenoxy-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO2/c15-13(14-9-5-2-6-10-14)11-16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
IUPQNTVJUFOXAX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
SMILES canónico |
C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B255821.png)
![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)





![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B255841.png)
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)


![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)